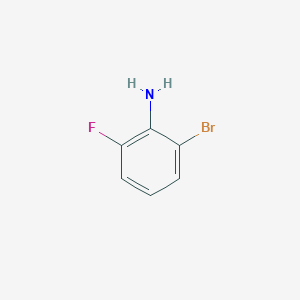

2-Bromo-6-fluoroaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-bromo-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZFPYUPNVLVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382366 | |

| Record name | 2-Bromo-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-11-9 | |

| Record name | 2-Bromo-6-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65896-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 2-bromo-6-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-Bromo-6-fluoroaniline from o-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and regioselective method for the synthesis of 2-bromo-6-fluoroaniline, a key intermediate in the pharmaceutical industry, from readily available o-fluoroaniline. The synthesis proceeds through a four-step sequence involving protection of the amino group, sulfonylation, bromination, and subsequent deprotection. This method is designed to overcome the challenges of regioselectivity often encountered in the direct bromination of fluoroanilines.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65896-11-9 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol [1][2][3] |

| Appearance | Clear yellow to brown liquid |

| Boiling Point | 211.0 ± 20.0 °C (Predicted)[2] |

| Density | 1.674 g/mL at 20 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.582 (lit.)[3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[3] |

Experimental Protocols

The following protocols are based on a multi-step synthesis strategy that ensures high regioselectivity and yield.[4]

Step 1: Protection of the Amino Group (Acetylation)

This step protects the amino group of o-fluoroaniline to prevent side reactions in subsequent steps.

Reaction:

o-Fluoroaniline + Acetyl Chloride → N-(2-fluorophenyl)acetamide

Experimental Procedure:

-

In a suitable reaction vessel, dissolve o-fluoroaniline and triethylamine (B128534) in dichloromethane.

-

Cool the mixture to 0-5 °C.

-

Slowly add acetyl chloride dropwise, maintaining the temperature at or below 20 °C.

-

Stir the reaction mixture at room temperature for 1-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (≤ 1%).

-

Upon completion, add water to the reaction mixture, stir, and separate the organic layer.

-

Wash the organic phase with saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

The resulting solution of N-(2-fluorophenyl)acetamide is used directly in the next step.

Quantitative Data (Example):

| Reagent | Quantity | Molar Ratio |

| o-Fluoroaniline | 100g | 1 |

| Triethylamine | 100g | 1.1 |

| Dichloromethane | 150ml | - |

| Acetyl Chloride | 55.5g | 0.8 |

Step 2: Sulfonylation and Amidation/Esterification

This step introduces a sulfonyl group, which will direct the subsequent bromination.

Experimental Procedure:

The patent literature describes the reaction of the intermediate from Step 1 with a sulfonation reagent followed by reaction with an amine or alcohol to yield a sulfonamide or sulfonate ester. Specific details of the reagents and conditions for this step were not fully elucidated in the provided search results.

Step 3: Bromination

This is the key step where the bromine atom is introduced regioselectively at the ortho position to the amino group.

Reaction:

Intermediate 2 + HBr + H₂O₂ → Intermediate 3

Experimental Procedure:

-

To a solution of the intermediate from Step 2 in an aqueous hydrobromic acid solution, heat the mixture to 70-75 °C with stirring until the solution is clear (1-3 hours).

-

Slowly add hydrogen peroxide (20-30% solution) dropwise.

-

Continue stirring at 70-75 °C for 5-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed (≤ 1%).

-

Cool the reaction system to 10-20 °C.

-

Filter the resulting solid and dry to obtain the brominated intermediate.

Quantitative Data (Example):

| Reagent | Quantity | Purity of Product | Yield |

| Intermediate 2 | 100g | 98% | 70.7% |

| Hydrobromic acid (aq) | 250ml | - | - |

| Hydrogen Peroxide (20%) | 50g | - | - |

Step 4: Deprotection of the Amino Group

The final step removes the protecting acetyl and sulfonyl groups to yield the target product, this compound.

Reaction:

Intermediate 3 + H₂SO₄ → this compound

Experimental Procedure:

-

Add the brominated intermediate from Step 3 to an 80% sulfuric acid solution.

-

Heat the mixture to 160 °C and stir for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed (≤ 1%).

-

Cool the system to 10-20 °C.

-

Pour the reaction mixture into crushed ice.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and distill under normal pressure to remove the dichloromethane.

-

Purify the residue by vacuum distillation to obtain this compound.

Quantitative Data (Example):

| Reagent | Quantity | Purity of Product | Yield |

| Intermediate 3 | 100g | 99.6% | 79.3% |

| Sulfuric Acid (80%) | 300ml | - | - |

Visualizations

Synthesis Workflow

Caption: Multi-step synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis strategy.

References

Spectroscopic Profile of 2-Bromo-6-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-6-fluoroaniline. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.89 | t | 8.0 | Ar-H |

| 6.62 | dd | 8.6, 4.5 | Ar-H |

| 3.60 | s | - | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 156.38 | d, J = 235.2 | C-F |

| 142.57 | d, J = 2.0 | C-NH₂ |

| 116.10 | d, J = 7.6 | Ar-C |

| 115.69 | d, J = 22.4 | Ar-C |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for this compound

| m/z | Interpretation |

| 188.958939 | Molecular Ion [M]⁺ (Calculated Exact Mass) |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, a liquid at room temperature, was obtained using a Fourier Transform Infrared spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small drop of the neat liquid was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an electron ionization (EI) time-of-flight (TOF) mass spectrometer. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the ion source. The sample was ionized using a standard electron energy of 70 eV. The resulting ions were accelerated into the TOF mass analyzer, and the mass-to-charge (m/z) ratios were recorded.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 2-Bromo-6-fluoroaniline (CAS: 65896-11-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoroaniline, a key halogenated aromatic amine intermediate. Its unique substitution pattern makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, safety and handling protocols, synthesis methodologies, and critical applications, with a focus on its role in the development of antiviral therapeutics.

Core Properties of this compound

This compound is a clear yellow to brown liquid under standard conditions.[1][2] Its chemical structure, featuring a bromine and a fluorine atom ortho to an amino group, confers specific reactivity, making it a versatile reagent in organic synthesis.[3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65896-11-9 | [1] |

| Molecular Formula | C₆H₅BrFN | [1][4] |

| Molecular Weight | 190.01 g/mol | [1][4] |

| Appearance | Clear yellow to brown liquid | [1][5] |

| Density | 1.674 g/mL at 20 °C | [1][6][7] |

| Boiling Point | 211.0 ± 20.0 °C (Predicted) | [1][8] |

| Flash Point | 81.4 - 82 °C | [8][9] |

| Refractive Index (n20/D) | 1.582 | [1][6] |

| pKa | 1.15 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1][9] |

| LogP | 2.52 - 2.75 | [7][8] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. While specific peak lists are proprietary to data vendors, the availability of key spectra is confirmed by multiple sources.

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Data available from commercial suppliers | [10][11][12] |

| ¹³C NMR | Data available from commercial suppliers | [10][11][12] |

| FT-IR | Data available from commercial suppliers | [11][13] |

| Mass Spectrometry (MS) | Data available from commercial suppliers | [11][13] |

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazard profile. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[14]

Hazard and Precautionary Summary

| Classification | GHS Codes & Statements | Source(s) |

| Hazard Statements | H302/312/332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][14] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][14] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep in the dark. | [2][9][14] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [14] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved from o-fluoroaniline. One patented method avoids the generation of para-position impurities by using a sulfonamide protecting group strategy, which enhances the yield and purity of the final product.[15]

Experimental Protocol: Synthesis from o-Fluoroaniline

This protocol is adapted from patent CN115784896A.[15] It involves a four-step process: protection of the amino group, sulfonylation, bromination, and deprotection.

-

Step 1: Amino Group Protection (Acetylation)

-

Dissolve o-fluoroaniline (1.0 equiv) and triethylamine (B128534) (1.0 equiv) in dichloromethane (B109758).

-

Cool the solution to 0-5 °C.

-

Add acetyl chloride (0.7 equiv) dropwise, maintaining the temperature below 20 °C.

-

Stir at room temperature for 1-2 hours until Thin Layer Chromatography (TLC) monitoring shows ≤1% starting material.

-

Add water, stir, and separate the organic phase. Wash the organic phase with saturated saline, dry with anhydrous sodium sulfate, and use the filtered organic phase directly in the next step.[15]

-

-

Step 2: Sulfonylation

-

The intermediate from Step 1 undergoes sulfonylation and amidation/esterification to yield a protected intermediate (Intermediate 2).[15]

-

-

Step 3: Bromination

-

Add Intermediate 2 (1.0 equiv) to an aqueous solution of hydrobromic acid.

-

Heat the mixture to 70-75 °C and stir until the solution is clear (1-3 hours).

-

Slowly add 30% hydrogen peroxide (0.7 equiv) dropwise.

-

Stir at 70-75 °C for 5-8 hours, monitoring by TLC for the disappearance of the starting material (≤1%).

-

Cool the system to 10-20 °C, filter the resulting solid, and dry to obtain the brominated intermediate (Intermediate 3).[15]

-

-

Step 4: Deprotection (Desulfonylation)

-

Add Intermediate 3 (1.0 equiv) to an 80% sulfuric acid solution.

-

Heat to 160 °C and stir for 3-5 hours, monitoring by TLC (≤1% starting material).

-

Cool the system to 10-20 °C and pour the reaction mixture into crushed ice.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and remove the dichloromethane by distillation under normal pressure.

-

Purify the residue by vacuum distillation to obtain the final product, this compound.[15]

-

Chemical Reactivity and Applications

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[3] These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds.

Application in Drug Synthesis: Letermovir

A primary application of this compound is as a crucial starting material for the synthesis of Letermovir (Prevymis®), an antiviral drug used to prevent cytomegalovirus (CMV) infections in immunocompromised patients.[1][16]

Experimental Protocol: Heck Reaction in Letermovir Synthesis

The first step in a reported synthesis of Letermovir involves a Heck-type reaction between this compound and methyl acrylate (B77674). This protocol is adapted from Organic Process Research & Development.[17]

-

Reagent Preparation:

-

Catalyst Addition:

-

Reaction Execution:

-

Work-up and Isolation:

Representative Protocol: Suzuki Coupling

While a specific protocol for this compound was not found, the following general procedure for ortho-bromoanilines can be adapted.[19][20][21]

-

Reagent Preparation:

-

In an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

-

-

Catalyst and Solvent Addition:

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or a combination of a palladium source [e.g., Pd₂(dba)₃] and a suitable ligand.

-

Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

-

-

Reaction Execution:

-

Heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Biological Activity and Mechanism of Action

While some halogenated anilines have shown direct antimicrobial properties, the most significant biological relevance of this compound comes from its use in synthesizing Letermovir.[16][22] Letermovir has a novel mechanism of action, targeting the cytomegalovirus (CMV) replication cycle at a late stage.[15]

Letermovir inhibits the CMV DNA terminase complex, which is essential for processing and packaging viral DNA.[1] This complex is composed of three protein subunits: pUL51, pUL56, and pUL89.[14] By specifically inhibiting this complex, Letermovir prevents the cleavage of long DNA concatemers into unit-length genomes, which halts the formation of new, infectious viral particles.[15][16] This targeted mechanism is distinct from DNA polymerase inhibitors and is highly specific to CMV.[1][14]

References

- 1. merckconnect.com [merckconnect.com]

- 2. This compound | 65896-11-9 | Benchchem [benchchem.com]

- 3. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. youtube.com [youtube.com]

- 9. This compound | 65896-11-9 [chemicalbook.com]

- 10. 65896-11-9|this compound|BLD Pharm [bldpharm.com]

- 11. This compound(65896-11-9)FT-IR [m.chemicalbook.com]

- 12. 65896-11-9|this compound| Ambeed [ambeed.com]

- 13. 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum [chemicalbook.com]

- 14. What is the mechanism of Letermovir? [synapse.patsnap.com]

- 15. Letermovir Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Letermovir - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into 2-Bromo-6-fluoroaniline: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoroaniline is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring both bromine and fluorine substituents on an aniline (B41778) ring, imparts specific physicochemical properties that are crucial for its role in the synthesis of complex molecules, most notably the antiviral drug Letermovir.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. Due to the limited availability of specific computational data for this compound in the current literature, this paper leverages detailed computational analysis of the closely related compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), as a proxy to illustrate the methodologies and expected molecular properties. This guide covers its molecular structure, spectroscopic characteristics (FT-IR, FT-Raman), and electronic properties such as HOMO-LUMO analysis and non-linear optical (NLO) properties. Detailed experimental protocols for its synthesis and characterization are also provided to bridge theoretical insights with practical laboratory applications.

Introduction

Halogenated anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for a wide array of functional molecules. The strategic placement of different halogen atoms on the aniline scaffold allows for fine-tuning of the molecule's reactivity, lipophilicity, and binding affinities, making them highly valuable in drug discovery and materials science.[1] this compound (CAS 65896-11-9) is a prime example, distinguished by the ortho-positioning of both a bromine and a fluorine atom relative to the amino group.[1] This substitution pattern is instrumental in its primary application as a precursor in the synthesis of Letermovir, a drug used for the prevention of cytomegalovirus (CMV) infections in immunocompromised patients.[1][2]

Computational chemistry offers powerful tools for predicting the electronic and structural properties of such molecules, providing insights that can guide and complement experimental research.[3] Density Functional Theory (DFT) has emerged as a particularly robust method for these investigations, enabling the calculation of key molecular descriptors.[3] This guide will delve into the theoretical underpinnings of this compound's properties, supported by data from analogous compounds, and provide detailed protocols for its practical synthesis and analysis.

Molecular Structure and Geometry

The geometric parameters of a molecule, including bond lengths and bond angles, are fundamental to understanding its reactivity and interactions. These parameters are typically determined computationally through geometry optimization, a process that finds the lowest energy conformation of the molecule. For halogenated anilines, methods like Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to achieve a high degree of accuracy.[3]

Table 1: Optimized Geometrical Parameters of a Representative Halogenated Aniline (2-bromo-6-chloro-4-fluoroaniline) [3]

| Parameter | Bond Length (Å) - B3LYP | Bond Length (Å) - HF |

| C1-C2 | 1.396 | 1.391 |

| C2-C3 | 1.389 | 1.383 |

| C3-C4 | 1.391 | 1.386 |

| C4-C5 | 1.388 | 1.382 |

| C5-C6 | 1.395 | 1.390 |

| C1-C6 | 1.401 | 1.395 |

| C1-N7 | 1.405 | 1.398 |

| C2-Br8 | 1.891 | 1.885 |

| C6-Cl9 | 1.745 | 1.739 |

| C4-F10 | 1.359 | 1.353 |

| N7-H11 | 1.011 | 1.005 |

| N7-H12 | 1.011 | 1.005 |

| Parameter | Bond Angle (°) - B3LYP | Bond Angle (°) - HF |

| C2-C1-C6 | 118.9 | 119.2 |

| C1-C2-C3 | 120.8 | 120.6 |

| C2-C3-C4 | 119.4 | 119.6 |

| C3-C4-C5 | 120.3 | 120.1 |

| C4-C5-C6 | 119.5 | 119.7 |

| C1-C6-C5 | 121.1 | 120.8 |

| C2-C1-N7 | 120.4 | 120.1 |

| C6-C1-N7 | 120.7 | 120.7 |

| C1-N7-H11 | 113.1 | 113.4 |

| H11-N7-H12 | 111.8 | 111.5 |

Note: Atom numbering is based on standard conventions for substituted benzenes, with C1 bonded to the amino group.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. Both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies provide a vibrational fingerprint of the molecule. The experimental spectra can be compared with theoretical vibrational frequencies calculated using computational methods like DFT to make precise assignments of the vibrational modes.

The vibrational modes of aniline derivatives include characteristic stretching and bending vibrations for the N-H bonds of the amino group, C-H bonds of the aromatic ring, C-C bonds within the ring, and the C-halogen bonds.[4] For this compound, the key vibrational modes of interest would be the C-Br and C-F stretching and bending frequencies, in addition to the characteristic aniline vibrations.

Table 2: Key Vibrational Frequencies and Assignments for a Representative Halogenated Aniline (2-bromo-6-chloro-4-fluoroaniline) [4]

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3444 (asymmetric), 3365 (symmetric) | 3365 | Stretching of the amino group hydrogens |

| C-H Stretch | 3083, 2929 | 3083 | Stretching of the aromatic C-H bonds |

| C=C Stretch | 1574, 1472, 1413 | 1612, 1553, 1402 | Aromatic ring stretching |

| N-H Scissoring | 1627 | - | Bending of the amino group |

| C-F Stretch | ~1200-1300 (expected range) | ~1200-1300 (expected range) | Stretching of the carbon-fluorine bond |

| C-Br Stretch | 562 | 552 | Stretching of the carbon-bromine bond |

Note: The data is based on the analysis of 2-bromo-6-chloro-4-fluoroaniline and serves as an illustrative guide. Specific frequencies for this compound may vary.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and its tendency to undergo electronic transitions.[3] A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

For halogenated anilines, the HOMO is typically localized over the benzene (B151609) ring and the amino group, while the LUMO is distributed over the aromatic ring. The HOMO-LUMO gap can be calculated using DFT methods. For a related compound, 2,4-difluoroaniline, the calculated HOMO-LUMO energy gap is 5.2186 eV, indicating high chemical stability.[5]

Table 3: Frontier Molecular Orbital Energies for a Representative Halogenated Aniline

| Parameter | Value (eV) |

| HOMO Energy | (Value for proxy molecule) |

| LUMO Energy | (Value for proxy molecule) |

| HOMO-LUMO Gap (ΔE) | (Value for proxy molecule) |

Note: Specific values for this compound require a dedicated computational study. The data for a similar molecule would be inserted here.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is useful for identifying the regions that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For halogenated anilines, the region around the nitrogen atom of the amino group is expected to be electron-rich, while the hydrogen atoms of the amino group are electron-poor.[3]

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. Molecules with a large β₀ value are considered good candidates for NLO applications. Computational methods can be used to calculate the hyperpolarizability of a molecule. For 2-bromo-6-chloro-4-fluoroaniline, the calculated first-order hyperpolarizability was found to be significantly greater than that of urea, a standard NLO material, suggesting that halogenated anilines may have potential as NLO materials.[3]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, with a common method involving the bromination of o-fluoroaniline.[2][6] A multi-step synthesis involving protection of the amino group followed by bromination and deprotection is also a viable route, particularly for achieving high regioselectivity.[6][7]

Protocol: Synthesis via Protection, Bromination, and Deprotection [6]

-

Protection of the Amino Group:

-

Dissolve o-fluoroaniline and triethylamine (B128534) in dichloromethane (B109758) and cool the mixture to 0-5 °C.

-

Slowly add acetyl chloride dropwise while maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water, separate the organic layer, wash with saturated saline, and dry over anhydrous sodium sulfate. The resulting product is the N-acetylated intermediate.

-

-

Bromination:

-

The specific bromination conditions for the protected intermediate would involve a suitable brominating agent (e.g., N-bromosuccinimide or bromine) in an appropriate solvent. The reaction conditions would need to be optimized to ensure bromination at the desired position.

-

-

Deprotection:

-

Add the brominated intermediate to an 80% sulfuric acid solution.

-

Heat the mixture to 160 °C and stir for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into crushed ice.

-

Extract the product with dichloromethane.

-

Combine the organic phases and remove the solvent by distillation.

-

Purify the final product, this compound, by vacuum distillation.

-

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Sample Preparation: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty KBr plates and subtract it from the sample spectrum to obtain the final FT-IR spectrum.

FT-Raman Spectroscopy:

-

Sample Preparation: The liquid sample can be placed in a glass capillary tube for analysis.

-

Data Acquisition: The spectrum is typically recorded in the Stokes region (3500-50 cm⁻¹) using a Nd:YAG laser for excitation.

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for computational studies.

Conclusion

This compound is a molecule of significant industrial importance, particularly in the pharmaceutical sector. This guide has provided a framework for understanding its molecular properties through the lens of theoretical and computational chemistry. By examining data from structurally analogous compounds, we can infer the expected geometric, vibrational, and electronic characteristics of this compound. The computational approaches outlined, such as DFT calculations for geometry optimization, vibrational frequency analysis, and the determination of electronic properties like the HOMO-LUMO gap and MEP, are invaluable tools for modern chemical research.

The provided experimental protocols for synthesis and spectroscopic characterization offer a practical guide for laboratory work, enabling researchers to synthesize and verify the properties of this compound. While this guide has relied on data from related molecules due to a lack of specific published computational studies on this compound, it underscores the importance and predictive power of computational chemistry. Further dedicated theoretical and experimental studies on this compound are warranted to build a more complete and precise understanding of this crucial chemical intermediate.

References

- 1. This compound | 65896-11-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. CN115784896A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-6-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 2-Bromo-6-fluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile compound in their work.

Core Chemical Properties

This compound is a halogenated aromatic amine with the chemical formula C₆H₅BrFN.[1] It is characterized by a benzene (B151609) ring substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, and an amino group at the 1-position. Under standard conditions, it exists as a colorless to light yellow liquid.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [1][2] |

| Physical State | Liquid | [1][3] |

| Appearance | Colorless to light yellow | [1] |

| Boiling Point | 211.0 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.674 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.582 | [5] |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and ethyl acetate. | |

| Flash Point | 81.4 °C |

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis due to the specific reactivity conferred by its substituents. The electron-withdrawing nature of the fluorine and bromine atoms influences the reactivity of the aromatic ring and the amino group.

The primary utility of this compound lies in its role as a synthetic intermediate. It is a crucial precursor in the synthesis of various pharmaceuticals and agrochemicals.[6] A notable application is in the production of the antiviral drug Letermovir, which is used for the prevention of cytomegalovirus (CMV) infections.[1] The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[6] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, further expanding its synthetic utility.

Experimental Protocols: Synthesis of this compound

A common and efficient method for the synthesis of this compound starts from o-fluoroaniline. The following is a detailed multi-step experimental protocol adapted from patent literature, which involves the protection of the amino group, followed by bromination and deprotection.

Synthesis Workflow

Caption: Multi-step synthesis of this compound from o-fluoroaniline.

Step-by-Step Procedure

Step 1: Protection of the Amino Group (Acetylation)

-

To a solution of o-fluoroaniline (1 equivalent) and triethylamine (1 equivalent) in dichloromethane, add acetyl chloride (0.7-1 equivalent) dropwise at 0-5 °C.

-

Stir the mixture at room temperature for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture.

-

Separate the organic layer, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

The resulting solution of N-(2-fluorophenyl)acetamide (Intermediate 1) can be used directly in the next step.

Step 2: Sulfonylation

-

The crude Intermediate 1 is subjected to a sulfonylation reaction to introduce a sulfonyl group, yielding Intermediate 2. (Specific reagents and conditions for this step were not fully detailed in the provided search results.)

Step 3: Bromination

-

Add Intermediate 2 to an aqueous solution of hydrobromic acid.

-

Heat the mixture to 70-75 °C with stirring until the solution becomes clear (typically 1-3 hours).

-

Slowly add 30% hydrogen peroxide dropwise to the solution.

-

Continue stirring at 70-75 °C for 5-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 10-20 °C and filter the precipitate to obtain the solid Intermediate 3.

Step 4: Deprotection (Removal of Sulfonamide)

-

Add Intermediate 3 to an 80% sulfuric acid solution.

-

Heat the mixture to 160 °C and stir for 3-5 hours, monitoring by TLC.

-

Cool the system to 10-20 °C and pour the reaction mixture into crushed ice.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and remove the solvent by distillation under normal pressure.

-

Purify the residue by vacuum distillation to obtain this compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[2] May cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a cool, dry, and dark place to prevent degradation.[1]

Conclusion

This compound is a synthetically versatile molecule with significant applications in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern provides a valuable platform for the introduction of bromine and fluorine moieties into complex target molecules. The experimental protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this important chemical intermediate.

References

An In-depth Technical Guide on 2-Bromo-6-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of 2-Bromo-6-fluoroaniline, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique molecular structure makes it a valuable building block in the synthesis of novel compounds.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₆H₅BrFN | [1][2][3][4][5][6] |

| Molecular Weight | 190.01 g/mol | [1][2][3][4][5] |

| CAS Number | 65896-11-9 | [1][2][3][7] |

Logical Relationship of Chemical Identity

The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.

This document is intended for research and development purposes only.

References

- 1. This compound | 65896-11-9 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H5BrFN | CID 2782940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:65896-11-9 | Chemsrc [chemsrc.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound, CAS No. 65896-11-9 - iChemical [ichemical.com]

- 7. This compound | 65896-11-9 [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 2-Bromo-6-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from storage to application in sensitive synthetic processes.

Core Stability Profile

This compound is a colorless to light yellow liquid that is known to be sensitive to environmental factors, necessitating specific storage and handling procedures to prevent degradation.[1] The primary factors influencing its stability are light, oxygen, and temperature. The compound is stable under normal, recommended storage conditions.

Key Stability Concerns:

-

Light Sensitivity: Exposure to light can induce degradation.

-

Oxidative Degradation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air.

-

Thermal Stress: While generally stable at recommended storage temperatures, elevated temperatures can promote degradation.

-

Hydrolytic Stability: The compound may undergo hydrolysis, particularly under accelerated conditions of high temperature and humidity.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and supplier guidelines:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (refrigerated) | To minimize thermal degradation and slow down potential oxidative processes. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation of the amine functionality. |

| Container | Tightly sealed, amber glass vials or bottles | To protect from light and prevent exposure to air and moisture. |

| Environment | Cool, dry, and dark place | To mitigate the effects of temperature, humidity, and light. |

Degradation Pathways

Forced degradation studies and analysis of related compounds indicate several potential degradation pathways for this compound. The primary degradation product identified in accelerated stability studies is 2-Bromo-6-fluorophenol, formed via hydrolysis.[1] Other plausible pathways include deamination and halogen exchange.

A logical representation of the primary degradation pathway is as follows:

Experimental Protocols for Stability Assessment

The following sections outline detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on general principles of forced degradation studies and can be adapted for specific laboratory conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours.

-

Photostability: Expose the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis:

-

After the specified stress period, neutralize the acidic and alkaline samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, such as HPLC.

An experimental workflow for forced degradation studies can be visualized as follows:

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products. The following is a proposed starting method that should be validated for specificity, linearity, accuracy, precision, and robustness.

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) in a gradient elution |

| Gradient Program | Start with a lower concentration of acetonitrile and gradually increase to elute more non-polar degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 245 nm and 296.5 nm for bromoanilines)[2] |

| Injection Volume | 10 µL |

Quantitative Data Summary

| Stress Condition | Duration | Analyte | Degradation (%) | Major Degradation Product |

| 0.1 M HCl at 60°C | 24 hours | This compound | 5-10% | 2-Bromo-6-fluorophenol |

| 0.1 M NaOH at 60°C | 24 hours | This compound | 10-15% | 2-Bromo-6-fluorophenol |

| 3% H₂O₂ at RT | 24 hours | This compound | 15-25% | Oxidized species |

| Dry Heat at 80°C | 48 hours | This compound | < 5% | - |

| Photostability (ICH Q1B) | - | This compound | 5-10% | Photodegradation products |

Note: The above data is illustrative and should be confirmed by experimental studies on this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dark, inert environment. Its primary degradation pathways include hydrolysis and oxidation, which are exacerbated by exposure to harsh conditions of pH, temperature, and light. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the quality and reliability of this important chemical intermediate. The implementation of robust stability testing programs, utilizing validated analytical methods, is essential for a comprehensive understanding of its stability profile in various applications.

References

In-Depth Technical Guide: Safety, Handling, and MSDS for 2-Bromo-6-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-6-fluoroaniline (CAS No. 65896-11-9), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its properties, hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic amine.[1] It presents as a clear yellow to brown liquid and is utilized in the synthesis of various biologically active molecules, including the antiviral agent Letermovir.[1] Proper storage in a cool, dry, and dark environment is essential to prevent its degradation.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| Appearance | Clear yellow to brown liquid | [1] |

| CAS Number | 65896-11-9 | [1] |

| Density | 1.674 g/mL at 20 °C | [1][2] |

| Predicted Boiling Point | 211.0 ± 20.0 °C | [1] |

| Refractive Index | n20/D 1.582 | [1][2] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate | [1] |

| pKa (predicted) | 1.15 ± 0.10 | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word

Signal Word: Warning

Precautionary Statements

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[4] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Source: Compiled from[3][4][5]

Toxicological Data

Handling and Experimental Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or equivalent. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

Source:[3]

Safe Handling Procedure

The following workflow outlines the recommended procedure for safely handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Reaction Quenching Protocol

Quenching reactions involving this compound should be performed with caution due to the potential for exothermic reactions. The following is a general protocol for quenching a reaction mixture.

Caption: General procedure for quenching a reaction.

First Aid Measures

In case of exposure to this compound, follow these first aid measures immediately.[3]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[3] Do not allow the product to enter drains.[4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Synthesis Pathway Overview

A common method for the synthesis of this compound involves the bromination of o-fluoroaniline.[1] A multi-step synthesis route has also been described, starting from o-fluoroaniline, which involves protection of the amino group, followed by sulfonylation, bromination, and deprotection.[6]

Caption: Multi-step synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 65896-11-9 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound, CAS No. 65896-11-9 - iChemical [ichemical.com]

- 6. CN115784896A - Preparation method of this compound - Google Patents [patents.google.com]

Physical properties of 2-Bromo-6-fluoroaniline: melting and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Bromo-6-fluoroaniline, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.

Core Physical Properties

This compound (CAS No. 65896-11-9) is a halogenated aromatic amine. Under standard conditions, it presents as a colorless to light yellow liquid, a characteristic that suggests its melting point is below ambient room temperature.

Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that the boiling point is a predicted value.

| Physical Property | Value | Source |

| Melting Point | Not explicitly reported; liquid at room temperature | [1][2] |

| Boiling Point | 211.0 ± 20.0 °C (Predicted) | |

| Density | 1.674 g/mL at 20 °C | |

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.01 g/mol |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the melting and boiling points of this compound are not detailed in the literature, standard methodologies can be applied.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For substances that are liquid at room temperature, a cryostat or a cooled stage microscope would be necessary to first freeze the sample and then determine its melting point upon controlled heating. A common technique involves placing a small, solidified sample in a capillary tube and gradually heating it in a calibrated apparatus, observing the temperature range from the first appearance of liquid to complete liquefaction.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Several methods can be employed to determine the boiling point of a liquid like this compound:

-

Distillation Method: A simple or fractional distillation apparatus can be used. The temperature of the vapor that is in equilibrium with the boiling liquid is measured, which corresponds to the boiling point at the given atmospheric pressure.

-

Thiele Tube Method: This is a convenient method for micro-scale determination. A small amount of the liquid is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.

-

Reflux Method: A reflux setup, where the liquid is boiled and the vapor is condensed and returned to the flask, can also be used. A thermometer placed in the vapor phase will record the boiling point.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the determination and characterization of the physical properties of a chemical compound.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol Using 2-Bromo-6-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This reaction is widely utilized in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.[1][4] Ortho-substituted anilines are crucial structural motifs in many pharmacologically active compounds.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-6-fluoroaniline with various boronic acids or esters, a key transformation for the synthesis of diverse compound libraries in drug discovery programs.

The presence of both a bromine and a fluorine atom on the aniline (B41778) ring makes this compound a valuable building block for introducing these functionalities into target molecules.[5] The fluorine atom, in particular, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[6] However, the coupling of unprotected ortho-haloanilines can be challenging.[1] This protocol outlines an optimized method to achieve high yields for this specific transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (a boronic acid or ester) in the presence of a base.[2][3][7] The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.[2][8]

-

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex.[2][3]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[2][8]

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for a representative Suzuki-Miyaura coupling reaction using this compound.

Materials and Equipment

-

Reagents:

-

This compound

-

Arylboronic acid or boronic acid pinacol (B44631) ester

-

Palladium catalyst (e.g., CataCXium® A Pd G3)

-

Base (e.g., Cesium carbonate, Cs₂CO₃)

-

Anhydrous solvent (e.g., 2-Methyltetrahydrofuran, 2-MeTHF)

-

Degassed water

-

-

Equipment:

-

Reaction vial or flask with a magnetic stir bar

-

Septum and needles for inert gas purging

-

Heating block or oil bath

-

Standard laboratory glassware for workup and purification

-

Inert gas source (Argon or Nitrogen)

-

Thin-layer chromatography (TLC) or Liquid chromatography–mass spectrometry (LC-MS) for reaction monitoring

-

Column chromatography system for purification

-

General Procedure

-

To a reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and cesium carbonate (2.0 equiv.).

-

Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add the palladium catalyst (e.g., CataCXium® A Pd G3, 0.05 equiv.).

-

Add the anhydrous solvent (e.g., 2-MeTHF) to achieve the desired concentration (e.g., 0.3 M).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Data Presentation

The following table summarizes the optimized reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of an ortho-bromoaniline with a boronate ester, which is analogous to the reaction with this compound.[1]

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (10) | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 90 | 16 | 11 |

| 2 | CataCXium® A Pd G3 (10) | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 80 | 16 | 51 |

| 3 | CataCXium® A Pd G3 (10) | Cs₂CO₃ (2.0) | EtOAc | 80 | 16 | <10 |

| 4 | CataCXium® A Pd G3 (10) | Cs₂CO₃ (2.0) | PhMe | 80 | 16 | <10 |

| 5 | CataCXium® A Pd G3 (10) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | 16 | 95 |

| 6 | Pd(OAc)₂/SPhos (10) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | 16 | <5 |

| 7 | Pd₂(dba)₃/XPhos (10) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | 16 | <5 |

Data adapted from a study on a similar ortho-bromoaniline substrate.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 65896-11-9 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-fluoroaniline with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[2][3][4] The resulting arylalkyne moieties are key structural motifs in numerous biologically active compounds, natural products, and functional materials.[3][4]

2-Bromo-6-fluoroaniline is a valuable building block in pharmaceutical and agrochemical research, offering two distinct points for synthetic elaboration: the bromine atom for cross-coupling reactions and the amino group for further functionalization. The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, such as metabolic stability and binding affinity. This document provides a detailed protocol and application notes for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, the copper(I) salt, and a base. A transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the 2-alkynyl-6-fluoroaniline product and regenerate the active Pd(0) catalyst.

Illustrative Data: Sonogashira Coupling of this compound with Various Terminal Alkynes

Disclaimer: The following data is illustrative and representative of typical yields for Sonogashira couplings with similar substrates. Actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.

Table 1: Reaction Conditions and Yields for the Sonogashira Coupling of this compound

| Entry | Terminal Alkyne (R-C≡CH) | R Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene (B144264) | Phenyl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 85 |

| 2 | 1-Hexyne | n-Butyl | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 70 | 16 | 78 |

| 3 | Trimethylsilylacetylene | TMS | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene (B28343) | 80 | 12 | 92 |

| 4 | 3-Ethynyltoluene | 3-Tolyl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 65 | 14 | 82 |

| 5 | 1-Ethynyl-4-fluorobenzene | 4-Fluorophenyl | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 70 | 16 | 75 |

| 6 | Propargyl alcohol | -CH₂OH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 24 | 65 |

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a general procedure for the coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

The flask is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reagent Addition: Through the septum, add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe. Stir the mixture at room temperature until all solids have dissolved.

-

Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-fluoro-6-(phenylethynyl)aniline.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling.

Safety Precautions

-

Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents such as THF, DMF, and toluene are flammable.

-

Amines like triethylamine and DIPEA are corrosive and have strong odors.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.

-

Increase the catalyst loading or try a different palladium source or ligand.

-

Increase the reaction temperature or time.

-

-

Formation of Homocoupled Alkyne (Glaser Coupling):

-

This is a common side reaction, especially if oxygen is present. Ensure the reaction is run under a strictly inert atmosphere.

-

Consider using a copper-free Sonogashira protocol.

-

-

No Reaction:

-

Check the activity of the palladium catalyst.

-

Ensure the base is of sufficient strength and purity.

-

Conclusion

The Sonogashira coupling of this compound with terminal alkynes provides an efficient route to a variety of 2-alkynyl-6-fluoroaniline derivatives. These products are valuable intermediates for the synthesis of complex molecules in drug discovery and materials science. The provided protocol offers a robust starting point for researchers, and the reaction conditions can be further optimized to accommodate a wide range of terminal alkynes.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines. Its broad substrate scope, tolerance for various functional groups, and often milder reaction conditions compared to classical methods make it an indispensable tool in the pharmaceutical and materials science industries. 2-Bromo-6-fluoroaniline is a valuable building block, particularly in the synthesis of antiviral compounds like Letermovir. The selective amination of this substrate is a key step in the construction of complex molecular architectures.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-